

A Comparative Guide to RNase L-Dependent and -Independent Antiviral Mechanisms of OAS

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Compound of Interest

Compound Name: *Oligoadenylate*

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The 2'-5'-**oligoadenylate** synthetase (OAS) family of proteins are crucial players in the innate immune response to viral infections. Upon detecting viral double-stranded RNA (dsRNA), OAS proteins trigger antiviral pathways. These defense mechanisms can be broadly categorized into two main arms: the canonical RNase L-dependent pathway and the more recently elucidated RNase L-independent pathways. This guide provides a comprehensive comparison of these mechanisms, supported by experimental data, detailed protocols for key assays, and visual representations of the signaling cascades.

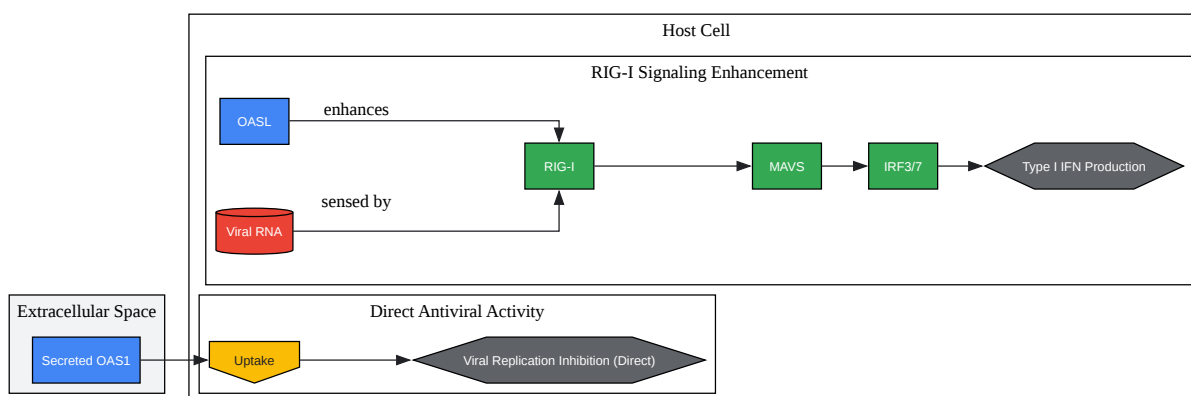
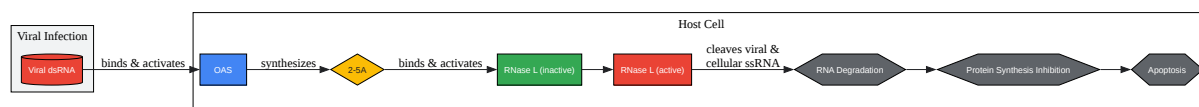
RNase L-Dependent Antiviral Mechanism: The Canonical Pathway

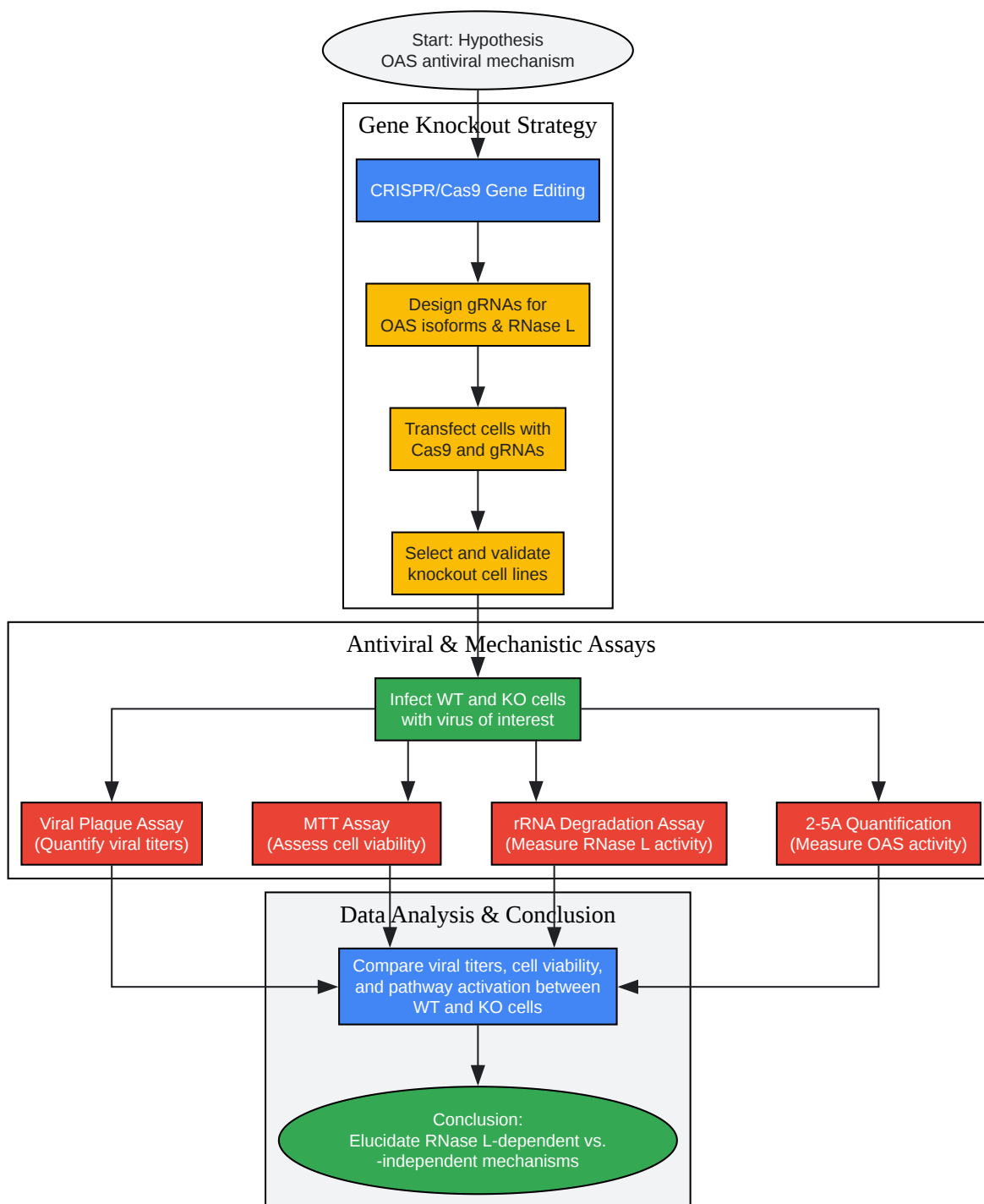
The classical antiviral action of OAS proteins is mediated through the activation of RNase L, a latent endoribonuclease. This pathway is a potent cellular defense strategy that leads to the degradation of both viral and cellular RNA, thereby inhibiting protein synthesis and viral replication.^{[1][2]}

Signaling Pathway

The RNase L-dependent pathway is initiated by the recognition of viral dsRNA by OAS proteins. This binding event activates OAS to synthesize 2',5'-linked **oligoadenylates** (2-5A).^[1]
^[2] These 2-5A molecules then act as second messengers, binding to and activating RNase L.

Activated RNase L, in turn, cleaves single-stranded RNA, leading to a global shutdown of protein synthesis and ultimately inducing apoptosis in the infected cell.[1][2][3]





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